molecular formula C11H12BrNO B1292168 1-(4-Bromophenyl)piperidin-2-one CAS No. 27471-43-8

1-(4-Bromophenyl)piperidin-2-one

Cat. No.: B1292168
CAS No.: 27471-43-8
M. Wt: 254.12 g/mol
InChI Key: RCYSBMQFKWYEBJ-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)piperidin-2-one is an organic compound with the molecular formula C11H12BrNO. It is a derivative of piperidine, a six-membered ring containing five methylene bridges and one amine bridge. This compound is primarily used in scientific research and has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Bromophenyl)piperidin-2-one can be synthesized through several methods. One common synthetic route involves the reaction of 4-bromobenzaldehyde with piperidine in the presence of a reducing agent. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Bromophenyl)piperidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. It is known to act as a full agonist at the μ-opioid receptor (MOR), which is involved in pain modulation and other physiological processes. The compound’s binding to MOR results in analgesic effects, which are reversed by opioid antagonists .

Comparison with Similar Compounds

1-(4-Bromophenyl)piperidin-2-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(4-bromophenyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14/h4-7H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYSBMQFKWYEBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640940
Record name 1-(4-Bromophenyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27471-43-8
Record name 1-(4-Bromophenyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-bromophenyl)piperidin-2-one
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